An In-depth Technical Guide to the Chemical Properties of 4-Fluoroiodobenzene-¹³C₆
An In-depth Technical Guide to the Chemical Properties of 4-Fluoroiodobenzene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound of significant interest in advanced scientific research. This document details its core characteristics, expected spectral data, and potential applications, offering a valuable resource for professionals in organic synthesis, drug development, and metabolic research.
Core Chemical and Physical Properties
4-Fluoroiodobenzene-¹³C₆ shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the incorporation of six ¹³C atoms. This isotopic labeling makes it an invaluable tool for tracing and quantification in complex biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | ¹³C₆H₄FI | N/A |
| Molecular Weight | 228.02 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 182-184 °C | [2][3][4] |
| Melting Point | -20 °C | [2][3][4] |
| Density | ~1.925 g/mL at 25 °C | [2][3][4] |
| Refractive Index | n20/D ~1.583 | [2][3][4] |
| Solubility | Insoluble in water | [5] |
| Stability | Stable under normal conditions. Light sensitive. | [5][6] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [7] |
Spectral Data Analysis
The primary analytical distinction of 4-Fluoroiodobenzene-¹³C₆ lies in its mass spectrometry and ¹³C NMR data.
| Spectral Data | Expected Observations for 4-Fluoroiodobenzene-¹³C₆ | Comparison to Unlabeled 4-Fluoroiodobenzene |
| ¹H NMR | The proton NMR spectrum is expected to be very similar to the unlabeled compound, showing characteristic signals for the aromatic protons. However, the signals will exhibit complex splitting patterns due to strong ¹H-¹³C coupling. | The unlabeled compound shows two sets of doublets in the aromatic region. |
| ¹³C NMR | The ¹³C NMR spectrum will show significantly enhanced signals for all six carbon atoms due to their isotopic enrichment. The chemical shifts will be very similar to the unlabeled compound, but the signals will be singlets (in a proton-decoupled spectrum) with much higher intensity. | The unlabeled compound shows characteristic peaks for the four different carbon environments in the benzene (B151609) ring. |
| Mass Spectrometry | The molecular ion peak will be observed at m/z 228, which is 6 units higher than the unlabeled compound. The fragmentation pattern is expected to be similar, with fragments also showing a +6 mass shift where the ¹³C-labeled ring is retained. | The molecular ion peak for the unlabeled compound is at m/z 222.[8] |
Experimental Protocols
Generalized Synthesis of 4-Fluoroiodobenzene-¹³C₆
The synthesis of 4-Fluoroiodobenzene-¹³C₆ would typically start from a commercially available ¹³C-labeled benzene precursor. A common synthetic route involves the Sandmeyer reaction or a related diazotization-iodination sequence.
Materials:
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Aniline-¹³C₆
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Sodium nitrite (B80452) (NaNO₂)
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Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
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Potassium iodide (KI)
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Diethyl ether or other suitable organic solvent
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Sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Diazotization: Aniline-¹³C₆ is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite in water is added dropwise to the aniline-¹³C₆ solution while maintaining the low temperature. This reaction forms the diazonium salt.
-
Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution. The mixture is gently warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt and the substitution with iodine.
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent like diethyl ether.
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The organic layer is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water.
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The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).
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Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation or column chromatography to yield pure 4-Fluoroiodobenzene-¹³C₆.
Note: The introduction of the fluorine atom would typically be performed on the ¹³C₆-benzene ring prior to the iodination step, for instance, through electrophilic fluorination of a suitable precursor.
Caption: Generalized synthesis workflow for 4-Fluoroiodobenzene-¹³C₆.
Applications in Research and Development
The unique properties of 4-Fluoroiodobenzene-¹³C₆ make it a powerful tool in various research areas.
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Metabolic Tracing: In drug metabolism studies, this compound can be used as a tracer to follow the metabolic fate of a drug candidate containing the 4-fluoroiodophenyl moiety. The ¹³C label allows for the unambiguous identification and quantification of metabolites by mass spectrometry.
-
Reaction Mechanism Studies: The isotopic label can be used to elucidate reaction mechanisms in organic synthesis. By tracking the position of the ¹³C atoms in the products, chemists can gain insights into bond-forming and bond-breaking steps.
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Quantitative Analysis: 4-Fluoroiodobenzene-¹³C₆ can serve as an internal standard in quantitative mass spectrometry assays for the determination of the unlabeled compound in various matrices.
Example Experimental Workflow: Metabolic Tracing Study
Objective: To identify and quantify the metabolites of a hypothetical drug containing a 4-fluoroiodophenyl group.
Methodology:
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Dosing: A test animal (e.g., rat, mouse) is administered a known dose of the drug, with a small percentage of the dose being the ¹³C₆-labeled version of 4-fluoroiodobenzene incorporated into the drug structure.
-
Sample Collection: Biological samples (e.g., blood, urine, feces) are collected at various time points.
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Sample Preparation: The samples are processed to extract the drug and its potential metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
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LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to monitor for the mass of the parent drug and its expected metabolites, as well as their ¹³C₆-labeled counterparts.
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Data Analysis: The presence of the ¹³C₆-labeled metabolites confirms their origin from the administered drug. The ratio of the peak areas of the unlabeled and labeled metabolites allows for accurate quantification.
Caption: Workflow for a metabolic tracing study using 4-Fluoroiodobenzene-¹³C₆.
Safety Information
The safety precautions for 4-Fluoroiodobenzene-¹³C₆ are expected to be the same as for the unlabeled compound. It is classified as an irritant.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][8]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Researchers should always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE).
References
- 1. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]
- 2. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Professional Iodobenzene Supplier [iodobenzene.ltd]
- 7. 4-Fluoroiodobenzene-13C6| Ambeed [ambeed.com]
- 8. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
